(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide range of targets, including various enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially interfere with these pathways by binding to key enzymes or proteins, thereby altering their activity and the overall pathway dynamics.
Pharmacokinetics
Its excretion could occur via renal or hepatic routes .
Result of Action
Based on the known activities of similar compounds, it could potentially exert antimicrobial, anti-inflammatory, antitumor, and other pharmacological effects . These effects would result from its interactions with its targets and subsequent alterations in biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s activity could be modulated by the pH due to the presence of ionizable groups. Its stability could be affected by temperature and the presence of degradative enzymes .
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-15-16(6-8-20-17)22-9-3-4-10-22)24-13-11-23(12-14-24)18-5-1-2-7-21-18/h1-10,15H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTUVJIIDBQCKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.